5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
CAS No.:
Cat. No.: VC15565729
Molecular Formula: C25H24ClN3O4
Molecular Weight: 465.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24ClN3O4 |
|---|---|
| Molecular Weight | 465.9 g/mol |
| IUPAC Name | 5-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C25H24ClN3O4/c1-2-33-18-11-12-20-17(13-18)14-19(25(26)27-20)22-15-21(16-7-4-3-5-8-16)28-29(22)23(30)9-6-10-24(31)32/h3-5,7-8,11-14,22H,2,6,9-10,15H2,1H3,(H,31,32) |
| Standard InChI Key | ZSEXKSGQCALTKW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CC=C4 |
Introduction
5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its intricate molecular structure, which includes a quinoline ring, a pyrazole ring, and a phenyl group, along with an ethoxy substituent and a chloro substituent. The presence of these diverse functional groups suggests potential biological and chemical activities.
Synthesis and Preparation
The synthesis of 5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multi-step reactions. These steps may include the formation of the pyrazole ring, the introduction of the quinoline moiety, and the incorporation of the phenyl group. The specific conditions and reagents used can vary depending on the desired yield and purity.
Synthesis Steps
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Formation of Pyrazole Ring: This involves the reaction of appropriate hydrazine derivatives with suitable aldehydes or ketones.
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Introduction of Quinoline Moiety: This step may involve coupling reactions to attach the quinoline ring to the pyrazole.
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Incorporation of Phenyl Group: This can be achieved through various cross-coupling reactions.
Biological Activities
The biological activities of 5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid are of interest due to the presence of pharmacophoric groups like pyrazole and quinoline. These groups are known for their roles in various therapeutic agents.
Potential Applications
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Antimicrobial Activity: Pyrazoles and quinolines have shown antimicrobial properties.
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Anticancer Activity: Some pyrazole derivatives exhibit anticancer effects.
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Anti-inflammatory Activity: The compound's structure suggests potential anti-inflammatory properties.
Future Directions
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Detailed Synthesis Optimization: Improving synthesis efficiency and yield.
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Biological Activity Screening: Conducting comprehensive biological assays to identify potential therapeutic uses.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activities.
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